N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17814145
Molecular Formula: C9H11N3O4S
Molecular Weight: 257.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O4S |
|---|---|
| Molecular Weight | 257.27 g/mol |
| IUPAC Name | N-(azetidin-3-yl)-2-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C9H11N3O4S/c13-12(14)8-3-1-2-4-9(8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2 |
| Standard InChI Key | AVUSXHQFUXBPJT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide belongs to the sulfonamide class, characterized by a sulfonyl group bridging an azetidine ring and a nitrobenzene moiety. Its molecular formula is C₉H₁₁N₃O₄S, with a molar mass of 257.27 g/mol . The IUPAC name, N-(azetidin-3-yl)-2-nitrobenzenesulfonamide, reflects its substitution pattern: the sulfonamide nitrogen is bonded to the azetidine ring’s 3-position, while the benzene ring is nitro-substituted at the 2-position.
Molecular Descriptors
The compound’s SMILES notation, C1C(CN1)NS(=O)(=O)C2=CC=CC=C2N+[O-], encodes its connectivity, emphasizing the sulfonamide (-S(=O)₂-N-) linkage and nitro group (-NO₂). The InChIKey, AVUSXHQFUXBPJT-UHFFFAOYSA-N, provides a unique identifier for computational studies .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₄S |
| Molecular Weight | 257.27 g/mol |
| IUPAC Name | N-(azetidin-3-yl)-2-nitrobenzenesulfonamide |
| CAS Number | 1605741-60-3 |
| SMILES | C1C(CN1)NS(=O)(=O)C2=CC=CC=C2N+[O-] |
| InChIKey | AVUSXHQFUXBPJT-UHFFFAOYSA-N |
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves; avoid contact. |
| Eye Irritation | Category 2A | Use safety goggles. |
| Respiratory Irritation | Category 3 | Use fume hoods or respirators. |
Handling Recommendations:
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Use personal protective equipment (PPE) in well-ventilated areas.
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Store in airtight containers away from oxidizing agents.
Biological Activity and Research Applications
Although direct biological data for N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide is limited, structurally related azetidinone-sulfonamide hybrids exhibit antibacterial and antioxidant properties .
Antioxidant Properties
Analogous compounds showed DPPH radical scavenging activity comparable to ascorbic acid, with EC₅₀ values of 0.05–0.09 µM . The sulfonamide’s sulfur atom may chelate free radicals, while the azetidine ring’s strain could facilitate electron transfer.
Analytical Characterization
Modern spectroscopic methods confirm the compound’s structure:
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IR Spectroscopy: Peaks at 1739–1745 cm⁻¹ (β-lactam C=O), 1534–1539 cm⁻¹ (C=N), and 1340–1360 cm⁻¹ (S=O) .
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¹H-NMR: Signals at 3.56–3.79 ppm (azetidine -CH₂-NH) and 8.06–8.22 ppm (nitrobenzene protons) .
Pharmaceutical Applications
N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide serves primarily as a building block for:
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Antibacterial Agents: Hybridizing β-lactam motifs with sulfonamides targets penicillin-binding proteins.
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Antioxidant Drugs: Nitro groups may stabilize radical intermediates.
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